molecular formula C26H22ClIN2O5 B295620 4-{4-[3-(4-Chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{4-[3-(4-Chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No. B295620
M. Wt: 604.8 g/mol
InChI Key: FNMLPTIFXXYCJT-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[3-(4-Chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound is commonly referred to as "compound A" and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and potential therapeutic benefits. In

Mechanism of Action

The mechanism of action of compound A is not fully understood, but studies have shown that it acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, compound A is able to reduce the production of inflammatory mediators, such as prostaglandins, and thereby reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that compound A has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, compound A has been shown to have antioxidant, antitumor, and antimicrobial activities. It has also been shown to have a protective effect on the liver and kidneys, making it a promising candidate for the treatment of various liver and kidney disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a useful tool for studying the inflammatory response. However, one of the limitations of using compound A is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the high cost of producing compound A may limit its use in certain research settings.

Future Directions

There are many potential future directions for research on compound A. One area of interest is in the development of new drugs based on the structure of compound A. Researchers are also exploring the potential use of compound A as a diagnostic tool for various inflammatory disorders. Additionally, studies are underway to further elucidate the mechanism of action of compound A and to explore its potential applications in other areas of scientific research, such as pharmacology and toxicology.

Synthesis Methods

The synthesis of compound A is a complex process that involves several steps. The first step involves the preparation of 4-chlorophenol, which is then converted to 4-chlorophenoxypropyl alcohol. This intermediate is then reacted with 3-iodo-5-methoxybenzaldehyde to form the desired product, 4-{4-[3-(4-Chlorophenoxy)propoxy]-3-iodo-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione. The synthesis of compound A requires specialized equipment and expertise and is typically carried out in a laboratory setting.

Scientific Research Applications

Compound A has been the subject of numerous studies aimed at understanding its potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where compound A has shown potential as a lead compound for the development of new drugs. Studies have shown that compound A has potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders, including arthritis and asthma.

properties

Molecular Formula

C26H22ClIN2O5

Molecular Weight

604.8 g/mol

IUPAC Name

(4E)-4-[[4-[3-(4-chlorophenoxy)propoxy]-3-iodo-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H22ClIN2O5/c1-33-23-16-17(14-21-25(31)29-30(26(21)32)19-6-3-2-4-7-19)15-22(28)24(23)35-13-5-12-34-20-10-8-18(27)9-11-20/h2-4,6-11,14-16H,5,12-13H2,1H3,(H,29,31)/b21-14+

InChI Key

FNMLPTIFXXYCJT-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)I)OCCCOC4=CC=C(C=C4)Cl

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)I)OCCCOC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)I)OCCCOC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.